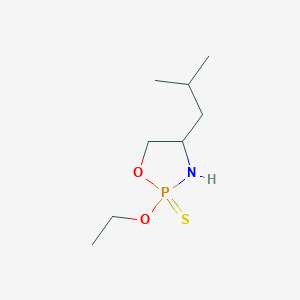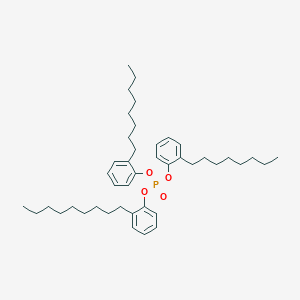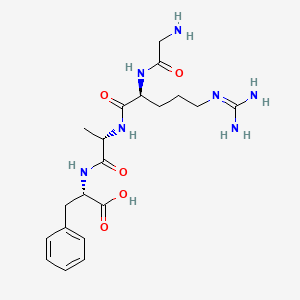
2-Ethoxy-4-(2-methylpropyl)-1,3,2lambda~5~-oxazaphospholidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-4-(2-methylpropyl)-1,3,2lambda~5~-oxazaphospholidine-2-thione is a chemical compound that belongs to the class of oxazaphospholidine derivatives. This compound is characterized by the presence of an oxazaphospholidine ring, which is a five-membered ring containing oxygen, nitrogen, and phosphorus atoms. The compound also features an ethoxy group and a 2-methylpropyl group attached to the ring, along with a thione group (a sulfur atom double-bonded to the phosphorus atom).
Vorbereitungsmethoden
The synthesis of 2-Ethoxy-4-(2-methylpropyl)-1,3,2lambda~5~-oxazaphospholidine-2-thione can be achieved through various synthetic routes. One common method involves the reaction of an appropriate phosphoramide with an alkylating agent under controlled conditions. The reaction typically requires the use of a solvent such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediate products. The final product is obtained after purification through techniques such as recrystallization or column chromatography .
Analyse Chemischer Reaktionen
2-Ethoxy-4-(2-methylpropyl)-1,3,2lambda~5~-oxazaphospholidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or 2-methylpropyl groups are replaced by other nucleophiles under suitable conditions.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-4-(2-methylpropyl)-1,3,2lambda~5~-oxazaphospholidine-2-thione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases such as cancer and bacterial infections.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-4-(2-methylpropyl)-1,3,2lambda~5~-oxazaphospholidine-2-thione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound may interact with cellular membranes, leading to disruption of membrane integrity and cell death. The exact molecular targets and pathways involved in its biological effects are still under investigation .
Vergleich Mit ähnlichen Verbindungen
2-Ethoxy-4-(2-methylpropyl)-1,3,2lambda~5~-oxazaphospholidine-2-thione can be compared with other similar compounds, such as:
2-Ethoxy-4-(2-methylpropyl)-1,3,2lambda~5~-oxazaphospholidine-2-oxide: This compound differs by having an oxide group instead of a thione group, which affects its reactivity and biological activity.
2-Ethoxy-4-(2-methylpropyl)-1,3,2lambda~5~-oxazaphospholidine-2-sulfide: This compound has a sulfide group instead of a thione group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
138457-60-0 |
|---|---|
Molekularformel |
C8H18NO2PS |
Molekulargewicht |
223.28 g/mol |
IUPAC-Name |
2-ethoxy-4-(2-methylpropyl)-2-sulfanylidene-1,3,2λ5-oxazaphospholidine |
InChI |
InChI=1S/C8H18NO2PS/c1-4-10-12(13)9-8(6-11-12)5-7(2)3/h7-8H,4-6H2,1-3H3,(H,9,13) |
InChI-Schlüssel |
DSGWWDPAURUXGV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP1(=S)NC(CO1)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Anthracen-9-YL)methyl]pyridine](/img/structure/B14265119.png)
![2(3H)-Furanone, dihydro-3-[(methylamino)methylene]-, (3E)-](/img/structure/B14265124.png)
![Pyrano[3,2-a]carbazole, 3,11-dihydro-3,3-diphenyl-](/img/structure/B14265125.png)

![4-(6-Pyridin-2-ylpyridin-2-yl)-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]pyrimidine](/img/structure/B14265141.png)


![Silane, [2-[(R)-(1,1-dimethylethyl)sulfinyl]ethyl]trimethyl-](/img/structure/B14265151.png)

![1-Oxo-2-[(1-phenylpent-4-en-1-yl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14265163.png)
![1,1',1'',1'''-[1,4-Phenylenedi(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)](/img/structure/B14265171.png)

![N-Cyclohexyl-N'-(3,4-dichlorophenyl)-N-[(trimethylsilyl)methyl]urea](/img/structure/B14265201.png)
